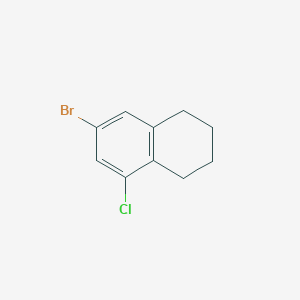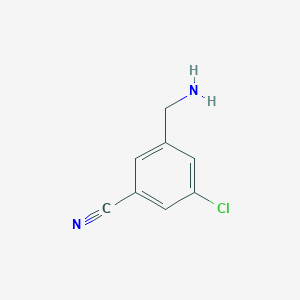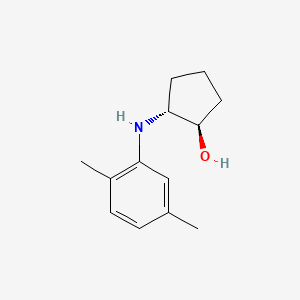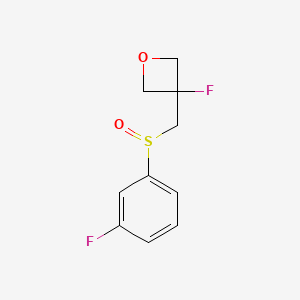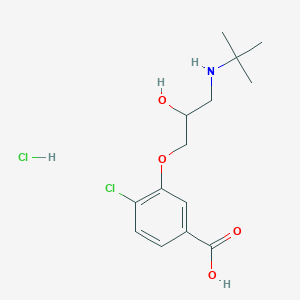
1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a chlorobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoic acid with epichlorohydrin to form an intermediate, which is then reacted with tert-butylamine to introduce the tert-butylamino group. The final step involves the hydrolysis of the intermediate to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoic acid can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted benzoic acid derivatives.
科学的研究の応用
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The hydroxypropoxy group may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Terbutaline Sulfate: A selective β2-adrenoceptor agonist used in the treatment of asthma and lung diseases.
Timolol Maleate: A non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.
Uniqueness
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H21Cl2NO4 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C14H20ClNO4.ClH/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19);1H |
InChIキー |
MLRXLRNVTNCZEL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


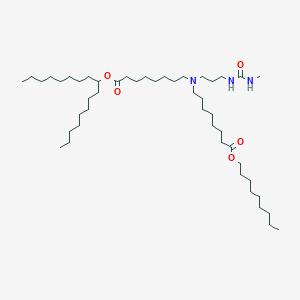
![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)


![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
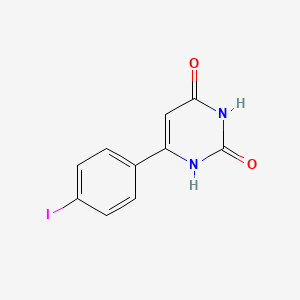
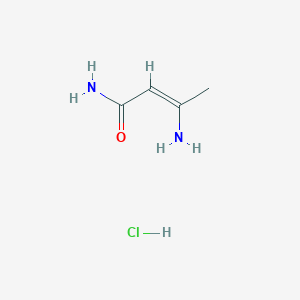
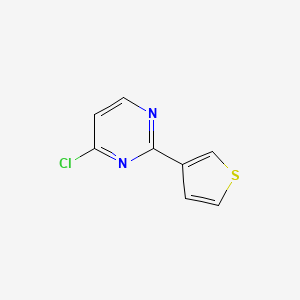
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
